

## discovery and synthesis of ACBI1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ACBI1	
Cat. No.:	B2926427	Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of ACBI1

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

ACBI1 is a potent, cooperative, and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3][4] Developed through a structure-based design approach, ACBI1 serves as a high-quality chemical probe for studying the biological consequences of BAF complex degradation in cancer and other diseases.[2][5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to ACBI1.

## **Discovery and Design Rationale**

The discovery of **ACBI1** was driven by the therapeutic potential of targeting the BAF (Brg1/Brm-associated factors) chromatin remodeling complex, which is mutated in approximately 20% of human cancers.[4][5] Specifically, cancers with mutations in the SMARCA4 ATPase are often dependent on its paralog, SMARCA2, for survival, creating a synthetic lethal vulnerability.[4]

**ACBI1** was developed as a PROTAC, a bifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The design of **ACBI1** involved a collaboration between the University of Dundee and Boehringer Ingelheim.[5] The key components of **ACBI1** are:





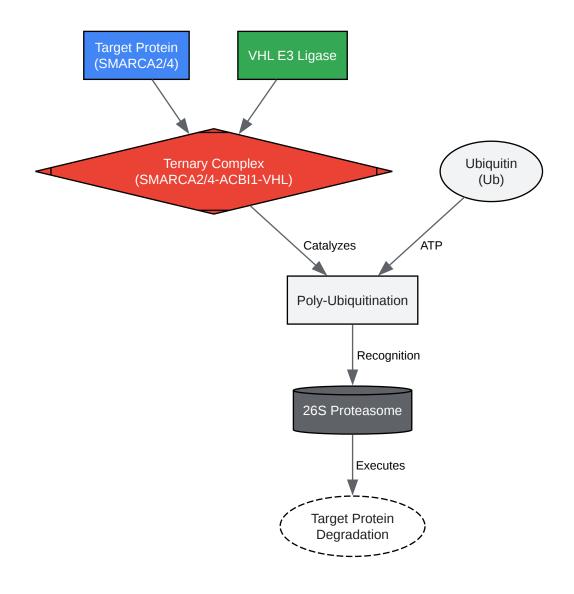


- A Target Binder: A ligand that binds to the bromodomain of SMARCA2 and SMARCA4.[1][4]
- An E3 Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
  [1][5]
- A Linker: A chemical linker that connects the two binding moieties.[1][4]

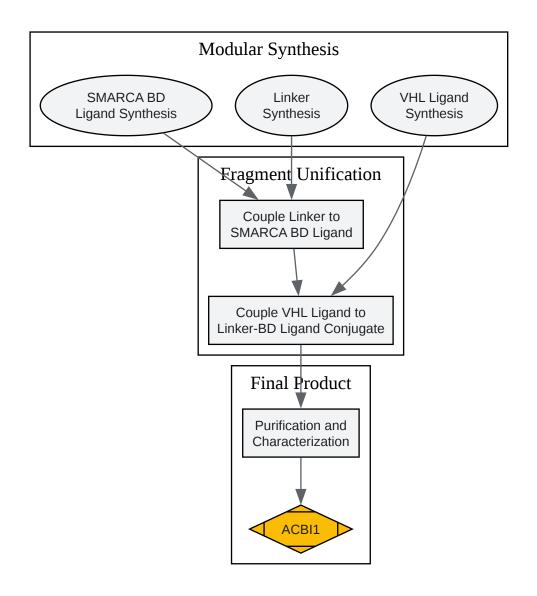
A critical aspect of **ACBI1**'s development was the use of structure-based design. Researchers utilized co-crystallization of ternary complexes, which consist of the target protein, a precursor PROTAC molecule, and the VHL E3 ligase.[2][5] This structural information allowed for the rational optimization of the molecule's architecture to enhance protein-protein interactions within the ternary complex, leading to the highly potent and cooperative **ACBI1** in just two design iterations.[2][5]



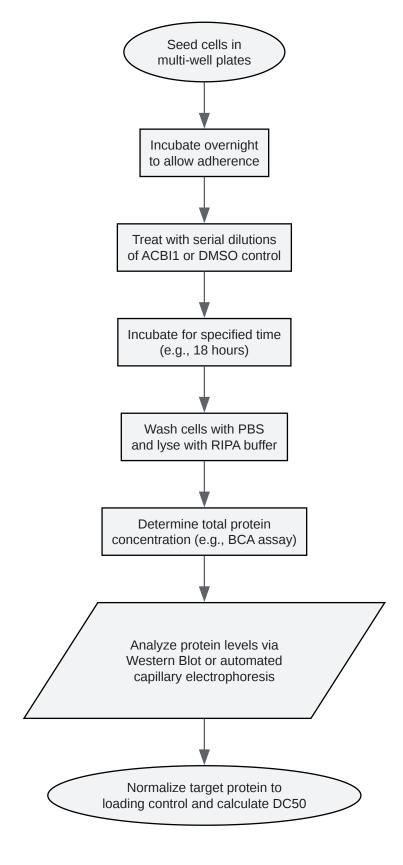












Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design -PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and synthesis of ACBI1]. BenchChem, [2025].
  [Online PDF]. Available at: [https://www.benchchem.com/product/b2926427#discovery-and-synthesis-of-acbi1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com